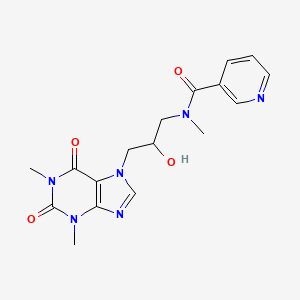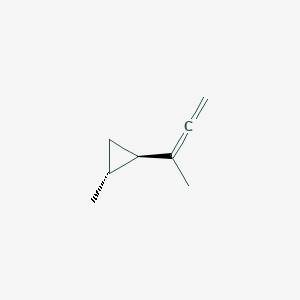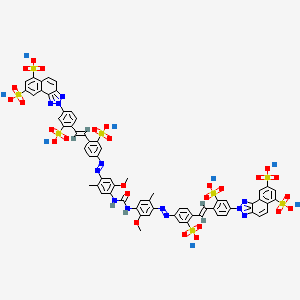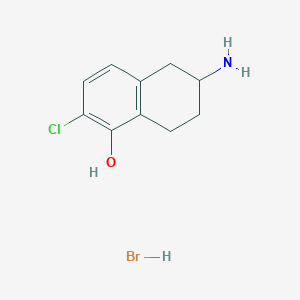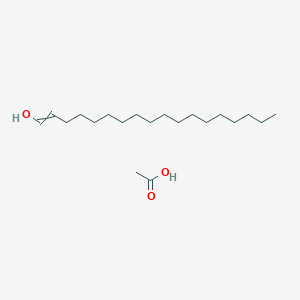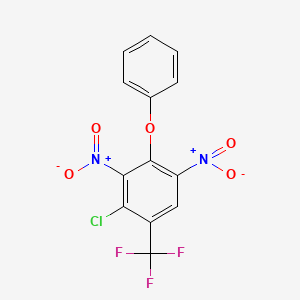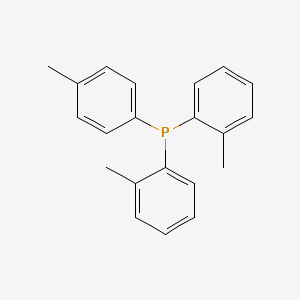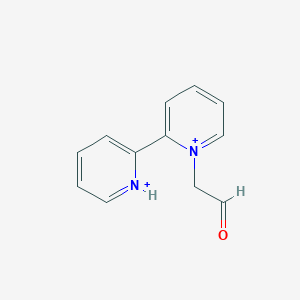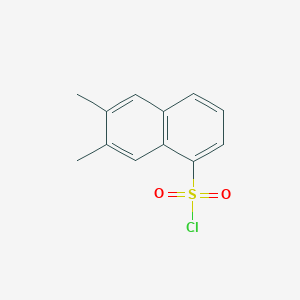
6,7-Dimethylnaphthalene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethylnaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C12H11ClO2S It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a sulfonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethylnaphthalene-1-sulfonyl chloride typically involves the sulfonation of 6,7-dimethylnaphthalene followed by chlorination. The process begins with the sulfonation of 6,7-dimethylnaphthalene using sulfuric acid or oleum, resulting in the formation of the corresponding sulfonic acid. This intermediate is then treated with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to convert the sulfonic acid group into a sulfonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and advanced separation techniques may be employed to ensure efficient production and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethylnaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.
Aplicaciones Científicas De Investigación
6,7-Dimethylnaphthalene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity or stability of the biomolecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals. .
Mecanismo De Acción
The mechanism of action of 6,7-Dimethylnaphthalene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-Dimethylnaphthalene-2-sulfonyl chloride
- 5-Dimethylaminonaphthalene-1-sulfonyl chloride
- Naphthalene-1-sulfonyl chloride
Uniqueness
6,7-Dimethylnaphthalene-1-sulfonyl chloride is unique due to the presence of two methyl groups at the 6 and 7 positions of the naphthalene ring. This structural feature can influence its reactivity and the types of products formed in chemical reactions. Compared to other naphthalene sulfonyl chlorides, it may exhibit different steric and electronic effects, making it suitable for specific applications .
Propiedades
Número CAS |
64817-45-4 |
|---|---|
Fórmula molecular |
C12H11ClO2S |
Peso molecular |
254.73 g/mol |
Nombre IUPAC |
6,7-dimethylnaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C12H11ClO2S/c1-8-6-10-4-3-5-12(16(13,14)15)11(10)7-9(8)2/h3-7H,1-2H3 |
Clave InChI |
VHJQYPXKSOSHNU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)C(=CC=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


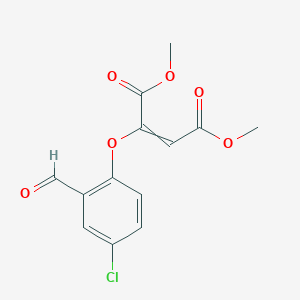
![2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one](/img/structure/B14480690.png)
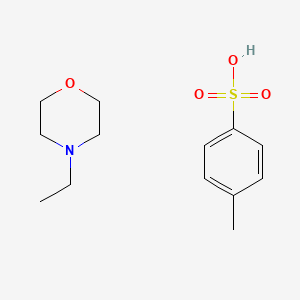

![5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4h-chromen-4-one](/img/structure/B14480704.png)
![7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one](/img/structure/B14480705.png)
